molecular formula C25H31NO2 B10839936 11-Hexanoyloxy-N-n-propylnoraporphine

11-Hexanoyloxy-N-n-propylnoraporphine

Cat. No.: B10839936
M. Wt: 377.5 g/mol
InChI Key: IHDFATFMTYOPPY-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Hexanoyloxy-N-n-propylnoraporphine is a synthetic compound known for its potential as a dual ligand for dopamine D2 and serotonin 5-HT1A receptors . This compound is part of a class of molecules that have been studied for their pharmacological properties, particularly in the context of neurological and psychiatric disorders.

Preparation Methods

The synthesis of 11-Hexanoyloxy-N-n-propylnoraporphine involves several steps, starting with the preparation of the noraporphine core structure. The hexanoyloxy group is introduced through esterification reactions, while the N-n-propyl group is added via alkylation reactions . Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

11-Hexanoyloxy-N-n-propylnoraporphine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-Hexanoyloxy-N-n-propylnoraporphine involves its binding to dopamine D2 and serotonin 5-HT1A receptors. By acting as a dual ligand, it can modulate the activity of these receptors, influencing neurotransmission and signaling pathways. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of intracellular calcium levels .

Comparison with Similar Compounds

11-Hexanoyloxy-N-n-propylnoraporphine can be compared with other noraporphine derivatives, such as:

The uniqueness of this compound lies in its specific ester and alkyl groups, which confer unique pharmacological properties and receptor interactions.

Properties

Molecular Formula

C25H31NO2

Molecular Weight

377.5 g/mol

IUPAC Name

[(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] hexanoate

InChI

InChI=1S/C25H31NO2/c1-3-5-6-13-23(27)28-22-12-8-10-19-17-21-24-18(14-16-26(21)15-4-2)9-7-11-20(24)25(19)22/h7-12,21H,3-6,13-17H2,1-2H3/t21-/m1/s1

InChI Key

IHDFATFMTYOPPY-OAQYLSRUSA-N

Isomeric SMILES

CCCCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3[C@@H](C2)N(CC4)CCC

Canonical SMILES

CCCCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3C(C2)N(CC4)CCC

Origin of Product

United States

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